Dual Halogenation vs. Mono-Halogenated Analogs: Molecular Weight and logP Differentiation
The target compound's most immediate differentiation from close analogs is its dual halogenation (5-bromo and 2-chloro) on the benzamide ring, versus the mono-substituted versions like 4-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide [1] or 3-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide . This results in a significantly higher molecular weight (388.69 g/mol) compared to the 4-chloro analog (estimated ~309 g/mol) and the 3-bromo analog (estimated ~354 g/mol), directly impacting drug-likeness and permeability parameters .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 388.69 |
| Comparator Or Baseline | 4-Chloro analog: ~309; 3-Bromo analog: ~354; Unsubstituted benzamide: 275.34 |
| Quantified Difference | +79.69 over 4-chloro analog; +34.69 over 3-bromo analog |
| Conditions | Calculated from molecular formula; no experimental logP data available. |
Why This Matters
The dual-halogenation pattern provides a distinct chemotype for probing halogen-bonding interactions in biological targets that is not achievable with mono-halogenated analogs, making it a unique candidate for fragment-based or SAR library design.
- [1] Kuujia. CAS 899957-68-7: 4-Chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide. View Source
